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molecular formula C15H13Cl2NO4S B8339404 Methyl 2-(3,4-dichloro-N-methylphenylsulfonamido)benzoate

Methyl 2-(3,4-dichloro-N-methylphenylsulfonamido)benzoate

Cat. No. B8339404
M. Wt: 374.2 g/mol
InChI Key: OXORMXSKACXORX-UHFFFAOYSA-N
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Patent
US08119633B2

Procedure details

Methyl 2-(3,4-dichlorophenylsulfonamido)benzoate (21.3 g, 59.1 mmol) was dissolved in acetone (300 ml), and K2CO3 (16.3 g, 118.3 mmol, 2 eq.) was added thereto. Methyl iodide (7.4 ml, 118.3 mmol, 2 eq.) was then added, and the suspension was heated overnight at 40° C. The solid materials were filtered off and the filtrate was concentrated using a rotary evaporator. Purification was carried out by filtration over silica gel (DCM).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([NH:12][C:13]2[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=2[C:15]([O:17][CH3:18])=[O:16])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[C:23]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([N:12]([C:13]2[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=2[C:15]([O:17][CH3:18])=[O:16])[CH3:23])(=[O:10])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
7.4 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification
FILTRATION
Type
FILTRATION
Details
was carried out by filtration over silica gel (DCM)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N(C)C1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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